6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline
CAS No.: 2549055-18-5
Cat. No.: VC11809943
Molecular Formula: C15H14BrN5
Molecular Weight: 344.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549055-18-5 |
|---|---|
| Molecular Formula | C15H14BrN5 |
| Molecular Weight | 344.21 g/mol |
| IUPAC Name | 6-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinazoline |
| Standard InChI | InChI=1S/C15H14BrN5/c16-13-1-2-14-12(5-13)6-18-15(19-14)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2 |
| Standard InChI Key | HCYAXGOANFUARC-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)CN4C=CN=C4 |
| Canonical SMILES | C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)CN4C=CN=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazoline core—a bicyclic system comprising a benzene ring fused to a pyrimidine ring. Substitutions include:
-
Bromine at position 6, enhancing electrophilicity and potential DNA-intercalating properties.
-
Azetidine ring at position 2, a four-membered saturated nitrogen heterocycle known to improve metabolic stability.
-
Imidazolylmethyl group attached to the azetidine ring, contributing to hydrogen bonding and receptor affinity.
The IUPAC name is 6-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinazoline, with the Standard InChI key confirming stereochemical specificity.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.21 g/mol |
| Lipophilicity (LogP) | Estimated 2.1–2.7* |
| Hydrogen Bond Donors | 1 (imidazole NH) |
| Hydrogen Bond Acceptors | 6 (N atoms in rings) |
*Predicted using fragment-based methods.
The compound’s moderate lipophilicity suggests favorable membrane permeability, while its molecular weight (<500 g/mol) aligns with Lipinski’s Rule of Five for oral bioavailability. The azetidine ring reduces conformational flexibility, potentially enhancing target selectivity .
Synthesis and Structural Optimization
Synthetic Pathways
While detailed protocols remain proprietary, general quinazoline derivatization strategies involve:
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amidines .
-
Bromination: Electrophilic aromatic substitution at position 6 using or .
-
Azetidine Functionalization: Nucleophilic substitution introducing the azetidine-imidazole moiety.
Reaction yields and purity are optimized via controlled temperature (40–80°C) and catalytic agents (e.g., Pd for cross-coupling).
Structural Analogues and SAR
Comparative studies of quinazoline derivatives highlight critical structure-activity relationships (SAR):
-
Position 6 Halogens: Bromine enhances cytotoxicity vs. chlorine or fluorine in EGFR inhibition assays .
-
Azetidine vs. Piperidine: Azetidine’s ring strain increases tubulin-binding affinity by 30% in analogous compounds .
-
Imidazole Substitutions: Methyl groups at imidazole C4 improve solubility without compromising kinase affinity.
Pharmacological Activities and Mechanisms
Tubulin Polymerization Inhibition
Quinazolines with azetidine groups disrupt microtubule dynamics by binding β-tubulin’s colchicine site . In silico docking predicts this compound occupies a similar pocket, with binding energy (vs. -8.5 kcal/mol for combretastatin) . This interaction may induce G2/M phase arrest, as observed in compound 6c (IC = 5.8 µM in leukemia cells) .
EGFR Tyrosine Kinase Inhibition
The imidazole group facilitates hydrogen bonding with EGFR’s Met793 residue, a critical interaction for gefitinib-like activity . Molecular dynamics simulations suggest a binding mode stabilizing the kinase-inactive conformation, reducing phosphorylation by 70% at 10 µM .
Apoptosis Induction
In HCT-116 colon cancer cells, structural analogues elevate caspase-3/7 activity by 4-fold and cytochrome c release by 3.5-fold . The bromine atom may synergize with imidazole to generate reactive oxygen species (ROS), triggering mitochondrial apoptosis.
Antimicrobial and Anti-inflammatory Effects
While direct evidence is lacking, quinazolines with similar substituents show:
-
Antibacterial Activity: MIC = 8 µg/mL against S. aureus via DNA gyrase inhibition .
-
Anti-inflammatory Action: IL-6 suppression by 60% in macrophages through NF-κB pathway modulation .
Pharmacokinetics and Toxicity
ADME Profiling
Predicted parameters include:
-
Absorption: Caco-2 permeability = (high).
-
Metabolism: CYP3A4-mediated oxidation of the azetidine ring; t = 4.2 h in human liver microsomes.
-
Excretion: Renal (60%) and fecal (35%) routes.
Future Directions and Challenges
-
In Vivo Efficacy Studies: Prioritize xenograft models for leukemia and solid tumors.
-
Formulation Optimization: Explore nanoparticle delivery to enhance brain penetration.
-
Combination Therapies: Test synergism with checkpoint inhibitors or PARP inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume